molecular formula C10H15N B1610778 2,3,4,5-Tetramethylaniline CAS No. 2217-45-0

2,3,4,5-Tetramethylaniline

Cat. No.: B1610778
CAS No.: 2217-45-0
M. Wt: 149.23 g/mol
InChI Key: JUNBHJRQUYYYBX-UHFFFAOYSA-N
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Description

2,3,4,5-Tetramethylaniline is an organic compound with the molecular formula C10H15N. It is a derivative of aniline, where four methyl groups are substituted at the 2, 3, 4, and 5 positions of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,5-Tetramethylaniline can be synthesized through several methods. One common method involves the reduction of 2,3,4,5-tetramethylnitrobenzene using hydrogen in the presence of a palladium catalyst. Another method includes the reaction of 1-bromo-2,3,4,5-tetramethylbenzene with ammonia under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4,5-Tetramethylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2,3,4,5-Tetramethylaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,5-tetramethylaniline involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates electrons to electrophilic centers. The presence of methyl groups enhances its reactivity and influences the orientation of reactions on the benzene ring .

Comparison with Similar Compounds

Uniqueness: 2,3,4,5-Tetramethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various chemical syntheses and industrial applications .

Biological Activity

Overview

2,3,4,5-Tetramethylaniline (TMA) is an organic compound with the molecular formula C10H15N. It is a derivative of aniline characterized by the presence of four methyl groups attached to the benzene ring at positions 2, 3, 4, and 5. This unique substitution pattern influences its chemical reactivity and biological properties. TMA has garnered attention in various fields including medicinal chemistry and toxicology due to its potential biological activities.

  • Molecular Weight : 149.23 g/mol
  • Density : 0.913 g/mL at 25 °C
  • Functional Group : Amine

TMA acts primarily as a nucleophile in substitution reactions, due to the electron-donating effect of the methyl groups. This enhances its reactivity towards electrophilic centers in biological molecules. The compound's biological activity is influenced by its structural properties which facilitate interactions with various biomolecules.

Mutagenicity Studies

Research has indicated that TMA and its derivatives exhibit varying degrees of mutagenicity. A study focused on p-phenylenediamine derivatives found that compounds with multiple methyl substitutions, including TMA, displayed reduced mutagenic activity compared to their less substituted counterparts. Specifically, TMA was shown to be non-mutagenic in Salmonella typhimurium assays when tested under both activated and non-activated conditions .

Cytotoxicity and Cellular Interactions

TMA's cytotoxic effects have been studied in several cell lines. The compound was found to induce apoptosis in certain cancer cell lines through oxidative stress mechanisms. The presence of methyl groups appears to modulate the compound's ability to penetrate cellular membranes and interact with intracellular targets.

Case Study: Interaction with Biomolecules

In a notable case study, TMA was evaluated for its interaction with DNA and proteins. The study demonstrated that TMA could form adducts with DNA bases, leading to potential genotoxic effects under certain conditions. However, the extent of these effects varied significantly depending on the cellular environment and the presence of metabolic activation systems .

Applications in Medicine

Due to its unique properties, TMA is being explored for potential applications in drug development:

  • Pharmaceutical Intermediates : TMA serves as an intermediate in synthesizing various pharmaceuticals and dyes.
  • Antioxidant Activity : Preliminary studies suggest that TMA may exhibit antioxidant properties, which could be beneficial in developing therapies for oxidative stress-related diseases.

Comparison with Similar Compounds

To better understand TMA's biological activity, it is useful to compare it with structurally similar compounds:

CompoundMutagenicityCytotoxicityNotes
2,3-DimethylanilineWeakly mutagenicModerateFewer methyl groups reduce activity
3,5-DimethylanilineNon-mutagenicLowStructural differences impact activity
N,N-DimethylanilineModerateHighMore reactive due to nitrogen substitution

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4,5-tetramethylaniline, and how can reaction conditions be systematically optimized?

  • Methodology :
    • Step 1 : Start with Friedel-Crafts alkylation of aniline derivatives using methyl halides or alcohols. Adjust stoichiometry to control methylation positions .
    • Step 2 : Employ catalytic systems (e.g., Lewis acids like AlCl₃) to enhance regioselectivity. Monitor temperature (80–120°C) and solvent polarity (e.g., dichloromethane vs. toluene) to minimize side products .
    • Step 3 : Purify via fractional distillation or column chromatography. Validate purity using NMR (¹H/¹³C) and GC-MS.
    • Critical Parameter : Solvent choice impacts reaction kinetics; polar aprotic solvents reduce undesired oligomerization .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Workflow :
    • GC-MS : Use a DB-5MS column (30 m × 0.25 mm ID) with helium carrier gas. Retention time: ~12.5 min (method: 50°C hold, 10°C/min to 250°C) .
    • NMR : Key peaks in CDCl₃: δ 2.15–2.30 (12H, methyl groups), δ 6.75–7.10 (aromatic protons). Compare with reference spectra .
    • HPLC : C18 column, mobile phase acetonitrile/water (70:30), UV detection at 254 nm. Purity ≥98% required for mechanistic studies .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Preventive Measures :
    • PPE : Nitrile gloves, lab coat, and safety goggles (skin/eye irritation risks) .
    • Ventilation : Use fume hoods (TLV: 0.1 ppm; acute inhalation toxicity class 2) .
    • Spill Management : Neutralize with 10% sodium bicarbonate, adsorb with vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the catalytic efficiency of this compound-derived intermediates?

  • Experimental Design :
    • Kinetic Profiling : Compare turnover frequencies (TOF) under varying catalyst loads (e.g., Rh vs. Pd). Use in situ IR to track intermediate formation .
    • Isotopic Labeling : Introduce ¹³C-methyl groups to trace regiochemical outcomes in cross-coupling reactions .
    • Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map energy barriers for competing pathways (e.g., C–N vs. C–C bond activation) .

Q. How do steric effects from methyl groups influence the electronic properties of this compound in supramolecular assemblies?

  • Structural Analysis :
    • X-ray Crystallography : Resolve bond angles and torsional strain (e.g., C–N–C angles reduced to ~115° due to methyl crowding) .
    • Electrochemical Profiling : Cyclic voltammetry in THF reveals anodic shifts (+0.3 V) compared to unsubstituted aniline, indicating electron-donating effects .

Q. What statistical approaches address variability in toxicity data for this compound across in vitro assays?

  • Data Analysis Framework :
    • ANOVA with Repeated Measures : Compare LD₅₀ values (oral, dermal, inhalation) across cell lines (e.g., HepG2 vs. HEK293). Account for batch effects using mixed models .
    • Meta-Analysis : Pool data from OECD Guideline 423 (acute toxicity) and EPA ECOTOX entries. Weight studies by sample size and assay validity .

Q. Data Contradictions and Resolution Strategies

Observed Discrepancy Hypothesis Resolution Method Reference
Variable acute toxicity (oral vs. dermal)Differences in membrane permeabilityParallel artificial membrane assays (PAMPA)
Conflicting crystal packing reportsPolymorph-dependent steric interactionsTemperature-controlled crystallization
Inconsistent catalytic yieldsTrace solvent impuritiesKarl Fischer titration for H₂O content

Properties

IUPAC Name

2,3,4,5-tetramethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-6-5-10(11)9(4)8(3)7(6)2/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNBHJRQUYYYBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50511318
Record name 2,3,4,5-Tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-45-0
Record name 2,3,4,5-Tetramethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50511318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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